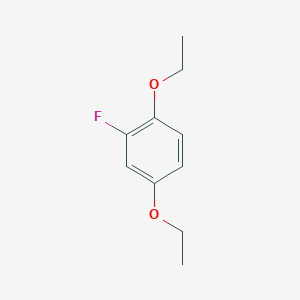

1,4-Diethoxy-2-fluorobenzene

Descripción

Historical Perspective and Evolution of Research on Fluorinated Phenols and Ethers

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, in 1835. wikipedia.org However, the systematic study of these compounds, particularly fluorinated aromatic compounds, gained momentum in the early 20th century. A significant breakthrough was the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov This reaction is still in use for the synthesis of fluoroaromatic compounds. nih.gov

The synthesis of aryl trifluoromethyl ethers was another important milestone, achieved through the reaction of aryl trichloromethyl ethers with hydrogen fluoride (B91410) or antimony fluorides. sci-hub.se Early research on fluorinated ethers revealed their exceptional stability. sci-hub.se For instance, the trifluoromethoxy group was found to be stable to various chemical transformations of the aromatic ring. sci-hub.se

The development of new synthetic methods has been crucial for the advancement of research on fluorinated phenols and ethers. For example, a general method for preparing aryl trifluoromethyl ethers from alcohols and carbonyl fluoride followed by reaction with sulfur tetrafluoride was reported in the 1960s. acs.org More recently, there has been a focus on developing cleaner and safer synthetic routes, such as photochemical fluorodediazoniation in continuous flow mode to produce difluorobenzene derivatives. acs.org The increasing availability of fluorinated building blocks has further expanded the scope of research in this area. wikipedia.org

Significance of Fluorine and Alkoxy Substituents in Aromatic Systems

The presence of both fluorine and alkoxy (in this case, ethoxy) substituents on the benzene (B151609) ring of 1,4-diethoxy-2-fluorobenzene has a profound impact on its chemical and physical properties.

Fluorine Substituents:

Inductive Effect: Fluorine is the most electronegative element, and when attached to a benzene ring, it exerts a strong electron-withdrawing inductive effect. vaia.com This effect deactivates the benzene ring towards electrophilic substitution, making it less reactive than benzene itself. vaia.comlibretexts.org

Resonance Effect: Despite its strong inductive effect, fluorine has lone pairs of electrons that can be donated to the benzene ring through resonance (a mesomeric effect). vaia.com This electron donation is directed towards the ortho and para positions, making these positions more reactive towards electrophiles than the meta position. vaia.com

Fluoromaticity: The addition of fluorine atoms to a benzene ring introduces new π-orbitals that can further stabilize the ring, leading to shorter bond lengths and increased resistance to addition reactions. acs.orgnih.gov This phenomenon has been termed "fluoromaticity". acs.orgnih.gov

Alkoxy Substituents:

Activating and Directing Effects: Alkoxy groups, such as methoxy (B1213986) and ethoxy, are strong activating groups in electrophilic aromatic substitution. libretexts.orglumenlearning.com They donate electrons to the benzene ring through resonance, increasing its nucleophilicity and making it much more reactive than benzene. libretexts.orglumenlearning.com Like fluorine, they are also ortho, para-directing.

Current Research Landscape and Future Directions for Diethoxyfluorobenzenes

Research on diethoxyfluorobenzenes and related fluorinated aromatic ethers is driven by their potential applications in various fields, particularly in materials science and medicinal chemistry.

Liquid Crystals: Fluorinated compounds, including those with benzene rings, are of significant interest in the development of liquid crystals. researchgate.netbeilstein-journals.orgsigmaaldrich.com The introduction of fluorine atoms can modify the physical properties of these materials, such as their dielectric anisotropy, which is a key parameter for their use in display technologies. beilstein-journals.orgnih.govingentaconnect.com The specific substitution pattern in diethoxyfluorobenzenes could lead to materials with desirable liquid crystalline properties.

Pharmaceuticals and Agrochemicals: The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to improve their metabolic stability, bioavailability, and binding affinity. acs.orgnih.gov Fluorinated aromatic ethers are therefore valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals. fishersci.es

Organic Synthesis: Diethoxyfluorobenzenes can serve as versatile building blocks in organic synthesis. The different electronic properties and directing effects of the fluorine and ethoxy substituents allow for selective functionalization of the aromatic ring, enabling the synthesis of complex molecules.

Future research on this compound and its isomers will likely focus on:

The development of more efficient and sustainable synthetic methods.

A deeper understanding of the structure-property relationships to design new materials with tailored properties.

Exploration of their potential in new applications, such as in the synthesis of novel electronic materials or bioactive compounds.

Data Tables

Table 1: Physical and Chemical Properties of Selected Fluorinated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Fluoro-1,4-dimethoxybenzene | 82830-49-7 | C8H9FO2 | 156.16 | --- | --- |

| 1-Ethynyl-2-fluorobenzene | 766-49-4 | C8H5F | 120.12 | 150 | --- |

| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | Br2C6H3F | 253.89 | 216 | 33-36 |

| 1-(2,2-diethoxyethyl)-4-fluorobenzene | --- | C12H17FO2 | 212.26 | --- | --- |

| 1,4-Diethynyl-2-fluorobenzene | --- | C10H5F | 144.15 | --- | --- |

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13FO2 |

|---|---|

Peso molecular |

184.21 g/mol |

Nombre IUPAC |

1,4-diethoxy-2-fluorobenzene |

InChI |

InChI=1S/C10H13FO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 |

Clave InChI |

YVZJUPSBMWJKED-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=C(C=C1)OCC)F |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 1,4 Diethoxy 2 Fluorobenzene and Analogues

Direct Synthetic Routes to 1,4-Diethoxy-2-fluorobenzene

The direct synthesis of this compound can be achieved through two principal pathways: alkoxylation of fluorinated precursors and fluorination of diethoxybenzene precursors.

Alkoxylation Approaches from Fluorinated Benzene (B151609) Precursors

This strategy involves the reaction of a fluorinated benzene derivative with an ethoxide source to form the desired diether product.

Nucleophilic aromatic substitution (SNAr) is a key method for the synthesis of aryl ethers. In this reaction, a nucleophile, such as an alkoxide, displaces a leaving group, typically a halide, on an aromatic ring. For the reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups. vapourtec.commasterorganicchemistry.com

In the synthesis of this compound, a suitable starting material would be a difluorobenzene or trifluorobenzene derivative. For instance, the reaction of 1,2,4-trifluorobenzene with two equivalents of sodium ethoxide can yield this compound. The fluorine atoms on the benzene ring act as both activating groups and leaving groups. The reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide is a classic example of this type of transformation, yielding 1-ethoxy-2,4-dinitrobenzene. study.com The presence of strong electron-withdrawing groups, like nitro groups, facilitates the nucleophilic attack. study.com

The general mechanism involves the attack of the ethoxide nucleophile on the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product. The rate of reaction is influenced by the nature of the solvent and the reaction conditions. acgpubs.org

| Fluorinated Precursor | Alkoxide Nucleophile | Typical Solvent | Product |

|---|---|---|---|

| 1,2,4-Trifluorobenzene | Sodium Ethoxide | Ethanol (B145695), DMF | This compound |

| 1-Fluoro-2,4-dinitrobenzene | Sodium Ethoxide | Ethanol | 1-Ethoxy-2,4-dinitrobenzene |

Transition metal-catalyzed cross-coupling reactions provide an alternative and often milder route to aryl ethers.

Copper-Catalyzed C-O Coupling: Copper-catalyzed methods, often referred to as Ullmann condensations, have been historically important for the formation of C-O bonds. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. bohrium.com

Palladium-Catalyzed C-O Coupling: Palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile method for the synthesis of aryl ethers. nih.gov This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction scope and efficiency. nih.gov These methods offer high functional group tolerance and are applicable to a wide range of substrates. youtube.comrsc.org

| Catalyst System | Aryl Halide/Triflate | Alcohol | Key Features |

|---|---|---|---|

| Copper(I) salt / Ligand | 2-Fluoro-1,4-dibromobenzene | Ethanol | Often requires stoichiometric copper and high temperatures. |

| Palladium(0) or Palladium(II) / Phosphine Ligand | 2-Fluoro-1,4-dibromobenzene | Ethanol | Milder conditions, broad substrate scope, high functional group tolerance. researchgate.net |

Fluorination of Diethoxybenzene Precursors

An alternative synthetic approach involves introducing a fluorine atom onto a pre-existing 1,4-diethoxybenzene (B87031) molecule.

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with a source of "electrophilic fluorine." Selectfluor (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent. sigmaaldrich.comwikipedia.orgnih.gov It is a stable, crystalline solid that is relatively safe to handle. wikipedia.orgmsu.edu

The reaction of 1,4-diethoxybenzene with Selectfluor would be expected to yield a mixture of fluorinated products. The directing effects of the two ethoxy groups, which are ortho-, para-directing, would favor the introduction of the fluorine atom at the 2-position. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions. ref.ac.uk

| Substrate | Fluorinating Reagent | Typical Solvent | Expected Major Product |

|---|---|---|---|

| 1,4-Diethoxybenzene | Selectfluor (F-TEDA-BF4) | Acetonitrile, Dichloromethane | This compound |

A more indirect method for the fluorination of diethoxybenzene involves the generation of a benzyne (B1209423) intermediate. Arynes are highly reactive species that can be generated from ortho-dihaloarenes or from aryl triflates bearing an ortho-trimethylsilyl group. researchgate.netrsc.org

In this approach, a suitable precursor derived from 1,4-diethoxybenzene, such as an ortho-halo-substituted derivative, is treated with a strong base to generate the corresponding benzyne. The subsequent trapping of this reactive intermediate with a fluoride source would lead to the formation of the desired fluoroaromatic compound. However, this method can often lead to a mixture of regioisomers, as the nucleophile can add to either of the two carbons of the benzyne triple bond. stackexchange.com

The generation of arynes from ortho-silylaryl triflates using fluoride ions is a common and mild method. researchgate.net Alternative fluoride-free methods for aryne generation have also been developed. rsc.orgsemanticscholar.org

Indirect Synthetic Pathways and Convergent Synthesis

Indirect and convergent synthetic strategies are paramount for the efficient construction of this compound and its derivatives. These approaches leverage readily available, simpler precursors, building molecular complexity through sequential, well-defined reaction steps. This contrasts with direct methods that might attempt to install all functional groups onto a benzene ring in a single, often poorly selective, step.

A cornerstone of modern organic synthesis is the use of pre-functionalized aromatic compounds as building blocks. This strategy allows for the regioselective construction of complex molecules by taking advantage of the existing functional groups to direct subsequent reactions. The synthesis of this compound and its analogues often begins with intermediates such as substituted hydroquinones, phenols, or benzaldehydes.

One common pathway involves the O-alkylation of a suitable hydroquinone (B1673460) derivative. For instance, the synthesis of the analogous compound 1,4-dimethoxy-2-fluorobenzene can be achieved by reacting 2-fluorohydroquinone with an alkylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate. A similar reaction using diethyl sulfate or an ethyl halide would yield the target compound, this compound.

Another versatile approach starts with 4-hydroxybenzaldehyde. This method involves a multi-step sequence where the phenolic hydroxyl group is first alkylated. The resulting 4-alkoxybenzaldehyde then undergoes a Baeyer-Villiger oxidation to yield a 4-alkoxyphenol, which can be subsequently alkylated a second time to produce non-symmetrical 1,4-dialkoxybenzenes researchgate.net. By choosing an appropriate fluorinated starting material, this pathway can be adapted to synthesize fluorinated analogues.

Furthermore, fluorinated benzaldehydes can serve as key intermediates. For example, 4-fluorobenzaldehyde can be reacted with diethyl acetal in the presence of an acid catalyst to form related structures, demonstrating the utility of aldehyde functional groups as synthetic handles for building more complex diethoxy derivatives evitachem.com.

| Starting Intermediate | Key Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluorohydroquinone | Williamson Ether Synthesis | Diethyl sulfate, K₂CO₃ | This compound | Adapted from guidechem.com |

| 4-Hydroxybenzaldehyde | O-alkylation, Baeyer-Villiger Oxidation | 1. Ethyl bromide, Base; 2. H₂O₂, Acid | 4-Ethoxyphenol (intermediate) | researchgate.net |

| 4-Fluorobenzaldehyde | Acetal Formation | Ethanol, Acid catalyst | 1-(Diethoxymethyl)-4-fluorobenzene | Adapted from evitachem.com |

Fluorinated anilines and phenols are highly valuable precursors for producing fluoroaromatic compounds due to the well-established chemistry for converting amino and hydroxyl groups into other functionalities.

The conversion of a fluorinated aniline to this compound typically involves a diazotization reaction, such as the Balz-Schiemann reaction. In this process, the aniline derivative (e.g., 2-fluoro-4-ethoxyaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. orgsyn.orgthieme-connect.de This intermediate can then be subjected to hydrolysis to install a hydroxyl group, which is subsequently etherified. Alternatively, direct fluorodediazoniation using reagents like tetrafluoroboric acid can introduce a fluorine atom if the starting material is not already fluorinated at the desired position thieme-connect.de. The synthesis of fluorobenzene from aniline is a classic example of this transformation orgsyn.orggoogle.com. The yields and success of these reactions often depend on careful control of temperature and the composition of the acidic medium sci-hub.se.

Syntheses starting from fluorinated phenols are more direct. For example, 2-fluoro-4-ethoxyphenol can be converted to the final product via a Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent like ethyl iodide or diethyl sulfate. This method is a fundamental and widely used technique for forming aryl ethers.

| Precursor Type | Key Transformation | Advantages | Challenges |

|---|---|---|---|

| Fluorinated Anilines | Diazotization followed by substitution/hydrolysis | Anilines are versatile and readily available. | Diazonium salts can be unstable; requires careful temperature control. |

| Fluorinated Phenols | Williamson Ether Synthesis | Generally high-yielding and straightforward. | Availability of the specific substituted phenol may be limited. |

The this compound scaffold is often a core component of larger, more complex molecules used in materials science and medicinal chemistry arborpharmchem.com. The synthesis of these derivatives requires carefully planned multi-step sequences where reactions are performed in a specific order to ensure correct regiochemistry and functional group compatibility youtube.comyoutube.com.

A representative multi-step synthesis could begin with a simple, commercially available building block that is elaborated over several steps youtube.com. For example, a sequence starting from 4-hydroxybenzaldehyde to form a non-symmetric 1,4-dialkoxybenzene illustrates this principle effectively researchgate.net.

Step 1: First O-alkylation. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is converted to an ether.

Step 2: Baeyer-Villiger Oxidation. The aldehyde is oxidized to a formate ester, which is then hydrolyzed to a phenol. This step transforms the aldehyde into a hydroxyl group.

Step 3: Second O-alkylation. The newly formed hydroxyl group is alkylated to form the final product.

This sequence allows for the controlled, stepwise introduction of different alkoxy groups. By incorporating a fluorinated starting material or introducing fluorine at an appropriate stage, this methodology can be used to build complex diethoxyfluorobenzene derivatives. The development of multi-step continuous-flow systems, which integrate reaction, separation, and analysis, represents a significant advance in process design for synthesizing such complex molecules efficiently and safely flinders.edu.auresearchgate.net.

Optimization of Reaction Conditions and Process Design

Catalysts play a crucial role in many of the key transformations for synthesizing diethoxyfluorobenzenes, particularly in etherification and C-C bond-forming reactions.

In Williamson ether synthesis, phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often employed. PTCs facilitate the transfer of the anionic phenoxide from an aqueous or solid phase into an organic phase where the alkylating agent resides, thereby accelerating the reaction rate and improving yields under milder conditions.

The choice of solvent is a critical parameter that can significantly influence reaction rates, selectivity, and yields. For the synthesis of this compound via nucleophilic substitution (e.g., Williamson ether synthesis), polar aprotic solvents are generally preferred.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone can solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion (the phenoxide) relatively unsolvated and highly reactive. This enhances the rate of S_N2 reactions. For example, using anhydrous acetone is effective in the etherification of hydroquinone derivatives guidechem.com.

Reaction Medium Engineering: Advanced strategies such as two-phase systems or microflow conditions can offer significant advantages. A liquid-liquid two-phase system can simplify product isolation and allow for the recycling of the reaction medium sci-hub.se. Microflow reactors provide superior control over mixing and heat transfer, enabling reactions to be performed under more aggressive conditions with shorter reaction times and often higher yields, as demonstrated in the synthesis of fluoroaromatic compounds via benzyne fluorination jst.go.jp. The polarity of the solvent can also influence the contribution of different reaction channels, thereby affecting the final product distribution researchgate.net.

| Solvent Type | Examples | Mechanism of Rate Enhancement | Considerations |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetone | Solvates cation, leaves nucleophile "naked" and reactive. | Can be difficult to remove (high boiling point); potential for side reactions at high temperatures. |

| Polar Protic | Ethanol, Water | Solvates both cation and anion, reducing nucleophilicity. | Generally slower reaction rates for S_N2 reactions. |

| Nonpolar | Toluene, Hexane | Poor solubility for ionic reagents. | Often requires a phase-transfer catalyst to be effective. |

Flow Chemistry and Continuous Processing for Enhanced Synthesis

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound and its analogues, particularly in addressing challenges related to reaction control, safety, and scalability. researcher.lifejst.org.in While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles of flow chemistry are highly applicable to the key reaction types involved in its plausible synthetic routes, such as fluorination and etherification. nih.govdurham.ac.uk

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, provides superior control over reaction parameters like temperature, pressure, and residence time. jst.org.in This precise control is crucial for many organic transformations. The high surface-area-to-volume ratio in microreactors or tube reactors enables efficient heat transfer, which is particularly beneficial for managing highly exothermic processes that can be problematic in large-scale batch reactors. nih.gov

For the synthesis of fluorinated aromatics, flow chemistry presents a compelling methodology. Fluorination reactions, especially direct fluorination, can involve hazardous reagents and intermediates. nih.gov Performing these reactions in a continuous flow setup can significantly enhance safety by minimizing the volume of hazardous material present at any given time and allowing for rapid quenching if necessary. nih.gov Research has demonstrated the successful use of flow reactors for various fluorination techniques, which could be adapted for the synthesis of precursors to this compound. durham.ac.uk For example, the generation and reaction of unstable diazonium salts for fluorodediazoniation (a common method to introduce fluorine) can be managed more safely and efficiently in a continuous flow system, reducing the risk of decomposition associated with batch processing. acs.org

Similarly, the Williamson ether synthesis, a likely step in producing this compound from a fluorinated hydroquinone precursor, can be improved through continuous processing. This reaction often requires elevated temperatures and careful control of reagent addition. In a flow system, reactants can be mixed precisely and heated rapidly to the desired temperature for a specific residence time, potentially leading to higher yields, reduced side-product formation, and shorter reaction times compared to conventional batch methods. The integration of in-line purification and analysis tools can further streamline the process, creating a fully automated and efficient manufacturing system. rsc.org

Atom Economy and Step Economy in Synthesis

The principles of atom economy and step economy are central to evaluating the efficiency and sustainability of a synthetic route. These concepts are critical in the design of modern synthetic pathways for fine chemicals like this compound.

Atom Economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product.

A plausible and common route to dialkoxybenzene derivatives is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, a potential final step involves the di-ethylation of 2-fluorohydroquinone. This reaction, typically employing an ethylating agent like diethyl sulfate in the presence of a base, is a substitution reaction. While effective, substitution reactions inherently have lower atom economy compared to addition or rearrangement reactions because they generate stoichiometric byproducts.

| Reactants | Molecular Formula | Molecular Weight (g/mol) | Desired Product | Molecular Formula | Molecular Weight (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| 2-Fluorohydroquinone + 2 x Ethylating Agent (e.g., Diethyl Sulfate) | C6H5FO2 + 2 x C4H10O4S | 128.10 + 2 x 154.18 | This compound | C10H13FO2 | 184.21 |

Note: Calculation is based on diethyl sulfate as the ethylating agent. The use of other reagents like ethyl bromide would result in a different value but illustrates the same principle.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1,4-Diethoxy-2-fluorobenzene, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for both the aromatic protons and the protons of the two ethoxy groups. The aromatic region will be more complex than that of its non-fluorinated analog, 1,4-diethoxybenzene (B87031), due to the influence of the fluorine substituent. The protons on the benzene (B151609) ring will show characteristic splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

In a related compound, 1,4-diethoxybenzene, the aromatic protons appear as a singlet at approximately 6.84 ppm, indicating their chemical equivalence. chemicalbook.comchemicalbook.com However, in this compound, the fluorine atom at the C2 position breaks this symmetry. The proton at C3 will be ortho to the fluorine and is expected to show a doublet of doublets due to coupling with the meta proton at C5 and the ortho fluorine atom. The proton at C5 will likely appear as a doublet of doublets, coupling to the ortho proton at C6 and the meta fluorine atom. The proton at C6 is anticipated to be a doublet, coupling to the ortho proton at C5.

The aliphatic ethoxy groups will give rise to two sets of signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from the coupling between them. The chemical shifts of these groups are influenced by the electronegative oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H-3 | 6.9 - 7.2 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 8-10 Hz |

| H-5 | 6.7 - 6.9 | dd | J(H5-H6) ≈ 8-9 Hz, J(H5-F) ≈ 4-6 Hz |

| H-6 | 6.8 - 7.0 | d | J(H6-H5) ≈ 8-9 Hz |

| OCH₂ (at C1) | 3.9 - 4.1 | q | J ≈ 7.0 Hz |

| OCH₂ (at C4) | 3.9 - 4.1 | q | J ≈ 7.0 Hz |

| CH₃ (at C1) | 1.3 - 1.5 | t | J ≈ 7.0 Hz |

| CH₃ (at C4) | 1.3 - 1.5 | t | J ≈ 7.0 Hz |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will display signals for the six aromatic carbons and the four aliphatic carbons of the ethoxy groups. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons directly attached to the oxygen atoms (C1 and C4) and the fluorine atom (C2) will be most affected.

For the parent compound, 1,4-diethoxybenzene, the chemically equivalent aromatic carbons C1/C4 and C2/C3/C5/C6 appear at distinct chemical shifts. chemicalbook.com In this compound, the fluorine substituent will induce characteristic carbon-fluorine (C-F) couplings, which are invaluable for signal assignment. The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J in Hz) |

| C1 | 148 - 152 | ²JCF ≈ 15-25 Hz |

| C2 | 155 - 160 | ¹JCF ≈ 240-260 Hz |

| C3 | 115 - 120 | ²JCF ≈ 20-30 Hz |

| C4 | 145 - 150 | ⁴JCF ≈ 1-3 Hz |

| C5 | 110 - 115 | ³JCF ≈ 5-10 Hz |

| C6 | 118 - 122 | ³JCF ≈ 5-10 Hz |

| OCH₂ (at C1) | 63 - 65 | - |

| OCH₂ (at C4) | 63 - 65 | - |

| CH₃ (at C1) | 14 - 16 | - |

| CH₃ (at C4) | 14 - 16 | - |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is indicative of its electronic environment. The presence of two electron-donating ethoxy groups on the benzene ring will influence the shielding of the fluorine nucleus. thermofisher.com

The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H3 and H5). Analysis of this multiplet can provide the values for the ortho (³J(F-H3)) and meta (⁴J(F-H5)) coupling constants, further confirming the structure. In fluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃. chemicalbook.com The ethoxy groups in this compound are expected to cause a shift in this value.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H3-H5, H5-H6) and between the methylene and methyl protons of the ethoxy groups. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). bas.bg This is essential for assigning the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy groups will be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the aryl ether linkages will give rise to strong absorptions, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.

The FT-IR spectrum of the related compound 1,4-diethoxybenzene shows characteristic peaks for C-H and C-O stretching. nist.gov The presence of the fluorine atom in this compound would introduce the C-F stretching band and potentially shift the other bands slightly.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

Note: The predicted values are based on the analysis of similar compounds and general principles of FT-IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, while specific experimental spectra are not widely published, theoretical analysis based on its structure allows for the prediction of its characteristic Raman active modes. The vibrational modes can be attributed to the different functional groups present in the molecule: the benzene ring, the ethoxy groups, and the carbon-fluorine bond.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the ethoxy groups, these are expected in the 3000-2850 cm⁻¹ range.

Ring Stretching Modes: The C-C stretching vibrations of the benzene ring usually appear as a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is a prominent feature and is anticipated in the 1250-1100 cm⁻¹ region. For monofluorobenzene, a prominent frequency at 1220 cm⁻¹ has been noted as characteristic of the aromatic C-F bond. scispace.com

C-O-C Stretching: The stretching vibrations of the ether linkages are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

Ring Bending and Deformation Modes: These vibrations, which are characteristic of the substitution pattern of the benzene ring, occur at lower frequencies.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethoxy Groups (-OCH₂CH₃) |

| Aromatic C=C Stretch | 1620-1400 | Benzene Ring |

| C-F Stretch | 1250-1100 | Fluoroaromatic Group |

| C-O-C Asymmetric Stretch | 1275-1200 | Diethoxy Benzene Core |

| C-O-C Symmetric Stretch | 1150-1085 | Diethoxy Benzene Core |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃FO₂.

Expected fragmentation pathways for this compound would likely involve:

Loss of an ethyl group (•C₂H₅): Leading to a fragment ion at m/z = 155.

Loss of an ethoxy group (•OC₂H₅): Resulting in a fragment at m/z = 139.

Cleavage of the ether bond with hydrogen rearrangement: This can lead to the loss of ethylene (B1197577) (C₂H₄), producing a fragment ion at m/z = 156. A subsequent loss of another ethylene molecule would lead to a fragment at m/z = 128.

Fragmentation of the aromatic ring: This would produce a more complex pattern of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O).

Calculation of the Theoretical Exact Mass:

Carbon: 10 x 12.000000 = 120.000000

Hydrogen: 13 x 1.007825 = 13.101725

Fluorine: 1 x 18.998403 = 18.998403

Oxygen: 2 x 15.994915 = 31.989830

Total Exact Mass: 184.089958 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula C₁₀H₁₃FO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. nist.gov This allows for a detailed mapping of how the molecule breaks apart.

For this compound, an MS/MS experiment would typically start by selecting the molecular ion (m/z = 184.09) as the precursor. Collision-induced dissociation (CID) would then be used to fragment this ion. A plausible fragmentation pathway that could be confirmed by MS/MS is the sequential loss of ethylene molecules from the ethoxy side chains.

Table 2: Hypothetical MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Collision-Induced Dissociation | Product Ion (m/z) | Neutral Loss |

| 184.09 | Fragmentation | 156.06 | C₂H₄ |

| 156.06 | Fragmentation | 128.03 | C₂H₄ |

| 156.06 | Fragmentation | 127.05 | C₂H₅O• |

This sequential fragmentation provides strong evidence for the presence and nature of the ethoxy groups attached to the fluorinated benzene core. medchemexpress.com

X-ray Crystallography for Solid-State Structural Determination

As of the current body of scientific literature, a crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported. This technique would provide definitive information about the solid-state conformation of the molecule and the nature of its intermolecular interactions in the crystal lattice.

Conformational Analysis and Torsion Angle Investigations

In the absence of a crystal structure, conformational analysis of this compound relies on theoretical calculations and comparison with related structures. The key conformational flexibility in this molecule arises from the rotation around the C(aryl)-O bonds and the C-O-C-C bonds of the two ethoxy groups.

The orientation of the ethoxy groups relative to the benzene ring is determined by the torsion angles. It is expected that the C(aryl)-O-C-C dihedral angles will favor a conformation where the ethyl groups are directed away from the fluorine atom to minimize steric hindrance. The planarity of the C-O-C bonds with the benzene ring will be influenced by a balance of steric effects and electronic delocalization. Studies on related disubstituted aromatic compounds provide insight into the likely preferred conformations. researchgate.netyoutube.com

Intermolecular Interactions and Crystal Packing Motifs

Although the crystal packing of this compound is not experimentally known, the molecular structure allows for predictions of the types of intermolecular interactions that would likely govern its assembly in the solid state. These non-covalent interactions are crucial in determining the crystal's properties. chimia.ch

Potential intermolecular interactions include:

C-H···F Interactions: Weak hydrogen bonds between the fluorine atom and hydrogen atoms on the aromatic ring or ethoxy groups of neighboring molecules are possible. Such interactions are known to play a role in the crystal packing of other fluorinated organic molecules. researchgate.net

C-H···O Interactions: The oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors for hydrogen atoms from adjacent molecules.

π–π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. The fluorine substituent can influence the nature of this stacking, potentially favoring offset or "sandwich-herringbone" arrangements. researchgate.net

The interplay of these interactions would define the three-dimensional architecture of the crystal lattice. uni.lu

Reactivity and Reaction Mechanisms of 1,4 Diethoxy 2 Fluorobenzene

Directed Aromatic Functionalization Strategies

The ethoxy and fluoro groups on the benzene (B151609) ring of 1,4-diethoxy-2-fluorobenzene play crucial roles in directing incoming electrophiles to specific positions. The interplay of their electronic and steric effects allows for regioselective functionalization.

Directed Ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this reaction, a directed metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org The alkoxy groups are effective DMGs, and in this compound, the ethoxy groups direct lithiation to the positions ortho to them.

The fluorine atom also influences the acidity of adjacent protons, potentially competing with the directing effect of the ethoxy groups. psu.edu The reaction of this compound with a strong base like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) can lead to the formation of a lithiated intermediate. psu.eduacs.org The position of lithiation is determined by the relative directing ability of the ethoxy and fluoro substituents. The ethoxy groups are generally stronger directing groups than fluorine in DoM reactions. organic-chemistry.orgbaranlab.org Therefore, lithiation is expected to occur primarily at the C3 position, which is ortho to one of the ethoxy groups and meta to the fluorine. The stability and reactivity of the resulting lithiated species are influenced by factors such as the solvent and temperature. psu.educore.ac.uk

For instance, studies on similar fluorinated aromatic compounds have shown that the choice of base and solvent system is critical for achieving clean and regioselective lithiation. psu.edu The use of LDA in THF is a common method for achieving deprotonation at the most acidic position on an aromatic ring. psu.edu

Regioselective Bromination and Nitration Studies

The regioselectivity of electrophilic aromatic substitution reactions, such as bromination and nitration, on this compound is governed by the combined directing effects of the substituents. The two ethoxy groups are strong activating groups and ortho-, para-directors, while the fluorine atom is a deactivating group but also an ortho-, para-director.

In the case of bromination , the powerful activating effect of the ethoxy groups will dominate, directing the incoming bromine electrophile to the positions ortho to them. Given that the para position is blocked, bromination is expected to occur at the C3 and C5 positions. Research on the bromination of structurally similar compounds like 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has demonstrated the feasibility of achieving regioselective bromination. amanote.com

Nitration of dialkoxybenzenes can exhibit complex regioselectivity. nih.gov While the ethoxy groups in this compound would primarily direct the nitro group to the C3 and C5 positions, the reaction conditions can significantly influence the outcome. nih.govfrontiersin.org Studies on the nitration of 1,4-dialkoxybenzene derivatives have shown that the reaction mechanism can involve a single electron transfer (SET) process, and the regioselectivity can be influenced by solvation effects. nih.gov Therefore, by carefully selecting the nitrating agent and solvent, it may be possible to control the position of nitration on the this compound ring.

Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions typically involve the activation of a carbon-halogen or carbon-triflate bond.

Suzuki-Miyaura, Stille, and Negishi Coupling for C-C Bond Formation

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgfishersci.co.uk To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into a halide or triflate derivative. For example, regioselective bromination at the C3 position would yield 3-bromo-1,4-diethoxy-2-fluorobenzene, which could then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netresearchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu The Stille reaction is known for its tolerance of a wide range of functional groups. psu.edu

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate. nih.govorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles. nih.gov A halogenated this compound derivative could be effectively coupled with various organozinc reagents under palladium catalysis to form C-C bonds. organic-chemistry.org

The following table summarizes the key features of these C-C cross-coupling reactions as they would apply to a derivative of this compound:

| Coupling Reaction | Organometallic Reagent | Electrophile (derived from this compound) | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl halide or triflate | Mild conditions, low toxicity of reagents. fishersci.co.uk |

| Stille | Organotin | Aryl halide or triflate | Tolerates a wide variety of functional groups. psu.edu |

| Negishi | Organozinc | Aryl halide or triflate | High reactivity of the organozinc reagent. nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com To form a C-N bond on the this compound core, a halogenated derivative would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. youtube.com

A typical reaction would involve the following general scheme:

Where Aryl-X would be a halogenated derivative of this compound.

Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of substituted alkynes. A halogenated derivative of this compound could be coupled with a terminal alkyne under Sonogashira conditions to introduce an ethynyl (B1212043) group onto the aromatic ring. rsc.orgnih.gov The reaction is typically carried out under mild conditions with a base such as an amine, which also often serves as the solvent. wikipedia.org

The general transformation can be represented as:

Where Aryl-X is the halogenated this compound derivative.

Cycloaddition Reactions

Cycloaddition reactions involving this compound primarily proceed through the in situ generation of a highly reactive benzyne (B1209423) intermediate. The presence of the fluorine atom facilitates the formation of this strained aryne, which can then undergo cycloaddition with various dienes.

Benzyne Formation and Diels-Alder Cycloadditions

This compound can serve as a precursor to 2,5-diethoxybenzyne. This transformation is typically achieved by treatment with a strong base, such as an organolithium reagent like n-butyllithium or s-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The strong base abstracts the proton ortho to the fluorine atom, followed by the elimination of lithium fluoride (B91410) to generate the benzyne.

Once formed, the highly strained triple bond of 2,5-diethoxybenzyne readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienes. masterorganicchemistry.com The reaction is a concerted process that leads to the formation of a new six-membered ring fused to the original aromatic system. masterorganicchemistry.com The ethoxy groups on the benzyne intermediate influence the regioselectivity of the cycloaddition.

Table 1: Representative Diels-Alder Reactions of 2,5-Diethoxybenzyne

| Diene | Reaction Conditions | Product |

| Furan (B31954) | n-BuLi, THF, -78 °C to rt | 1,4-Diethoxy-5,8-epoxy-5,8-dihydronaphthalene |

| Cyclopentadiene (B3395910) | s-BuLi, THF, -78 °C to rt | 1,4-Diethoxy-5,8-methano-5,8-dihydronaphthalene |

The reaction with furan is particularly noteworthy as it provides a route to substituted naphthalene (B1677914) derivatives upon subsequent acid-catalyzed ring-opening of the initially formed epoxy-bridged cycloadduct. rsc.orgyoutube.com Similarly, cyclopentadiene yields a methano-bridged bicyclic product. nih.gov

Nucleophilic Addition to Benzyne Intermediates

In the absence of a suitable diene, the 2,5-diethoxybenzyne intermediate can be trapped by nucleophiles. The site of nucleophilic attack is influenced by the electronic effects of the ethoxy substituents. Nucleophiles will preferentially add to one of the carbons of the benzyne triple bond, with the resulting anion being protonated upon workup.

The regioselectivity of the nucleophilic addition is governed by the ability of the ethoxy groups to stabilize the developing negative charge. In the case of 2,5-diethoxybenzyne, the two possible sites of attack are electronically similar, which can lead to a mixture of products depending on the nucleophile and reaction conditions.

Reductive and Oxidative Transformations of the Aromatic Ring

The electron-rich nature of the this compound ring makes it susceptible to both reductive and oxidative transformations, although the latter can be challenging to control.

A key reductive transformation for this type of substituted benzene is the Birch reduction. masterorganicchemistry.comwikipedia.org This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The electron-donating ethoxy groups direct the reduction to produce a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The fluorine atom, being an electron-withdrawing group, will also influence the regiochemistry of the reduction. The expected major product is 1,4-diethoxy-2-fluoro-1,4-cyclohexadiene, where the double bonds are arranged to minimize electronic repulsion with the substituents.

Oxidative transformations of the aromatic ring of this compound are less common and can lead to ring cleavage or the formation of quinone-like structures under harsh conditions. Reagents like potassium permanganate (B83412) under forcing conditions can oxidize the aromatic ring, often leading to a complex mixture of products due to the degradation of the benzene nucleus. masterorganicchemistry.comlibretexts.org Milder oxidizing agents might selectively oxidize the ring, but such transformations are often low-yielding and difficult to control.

Reactivity with Specific Nucleophiles and Electrophiles

The substituents on the aromatic ring of this compound dictate its reactivity towards nucleophiles and electrophiles. The two ethoxy groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution, while the fluorine atom is deactivating but also ortho-, para-directing.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating ethoxy groups. The fluorine atom's deactivating effect is generally overcome by the strong activation of the two ethoxy groups. However, the fluorine atom does direct incoming electrophiles to its ortho and para positions. The interplay of these directing effects determines the final product distribution. For instance, in a nitration reaction using nitric acid, the nitro group is expected to substitute at the position ortho to one of the ethoxy groups and meta to the fluorine atom, as this position is highly activated. mdpi.comchemicalbook.comsigmaaldrich.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Reagents | Major Product |

| NO₂⁺ | HNO₃/H₂SO₄ | 1,4-Diethoxy-2-fluoro-5-nitrobenzene |

| Br⁺ | Br₂/FeBr₃ | 2-Bromo-1,4-diethoxy-5-fluorobenzene |

| R-C=O⁺ | RCOCl/AlCl₃ | 1-(2,5-Diethoxy-4-fluorophenyl)alkan-1-one |

Nucleophilic aromatic substitution (SNAr) on this compound is also possible, particularly with strong nucleophiles. masterorganicchemistry.com The fluorine atom can act as a leaving group, especially when the ring is further activated by electron-withdrawing groups or under photoredox catalysis conditions. nih.gov For example, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of the fluorine atom to yield 1,2,4-triethoxybenzene, although this reaction would likely require forcing conditions due to the presence of the electron-donating ethoxy groups which disfavor the formation of the negatively charged Meisenheimer intermediate. libretexts.orgpearson.com

Computational Chemistry and Theoretical Studies on 1,4 Diethoxy 2 Fluorobenzene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1,4-Diethoxy-2-fluorobenzene, DFT calculations would be instrumental in determining its fundamental properties.

A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. This would involve calculating the total electronic energy for different arrangements of the atoms until a stable structure is identified. From the optimized geometry, a wealth of information can be derived.

Key parameters that would be calculated to assess the molecule's electronic structure, stability, and reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

While specific DFT data for this compound is not available, studies on other fluorinated aromatic ethers and substituted benzenes consistently use DFT to successfully predict their geometries and electronic properties. For example, DFT studies on fluorinated acetophenone derivatives have shown excellent agreement between calculated structures and experimental data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Expected Value/Information | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating ability. |

| LUMO Energy | Value in eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Color-coded map | Visualizes sites for electrophilic and nucleophilic attack. |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, high-accuracy ab initio calculations could be employed to:

Refine Energetic Data: Provide benchmark values for the relative energies of different conformers, transition states for reactions, and interaction energies with other molecules.

Predict Spectroscopic Properties: Accurately simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra. This is particularly useful for identifying the compound and for interpreting experimental spectroscopic data.

Although no specific ab initio studies on this compound have been found, research on analogous systems demonstrates the power of these methods for obtaining precise energetic and spectroscopic information.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a chemical intuition-friendly picture of bonding by localizing the molecular orbitals into Lewis-type structures (bonds, lone pairs, and antibonds).

An NBO analysis of this compound would reveal:

Charge Distribution: The natural population analysis (NPA) would provide a more detailed and less basis-set-dependent picture of the atomic charges compared to other methods like Mulliken population analysis.

Intramolecular Interactions: It would identify and quantify hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the oxygen and fluorine atoms into antibonding orbitals of the benzene (B151609) ring or the ethoxy groups. These interactions are key to understanding the molecule's stability and conformational preferences. The stabilization energy (E(2)) associated with these donor-acceptor interactions would be a key output.

For instance, in related fluorinated aromatic compounds, NBO analysis has been used to explain conformational preferences by quantifying the stabilizing effects of hyperconjugation versus steric repulsion.

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) of ring | Expected value |

| LP (F) | σ* (C-C) of ring | Expected value |

| π (C=C) of ring | σ* (C-O) | Expected value |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and interactions with the environment, such as a solvent.

Conformational Analysis in Solution and Gas Phase

The ethoxy groups in this compound are flexible and can rotate around the C-O bonds, leading to multiple possible conformations (rotational isomers or conformers). MD simulations can be used to explore the potential energy surface of the molecule and determine the relative populations of these conformers in both the gas phase and in different solvents.

In a typical MD study, the molecule would be simulated for a period of nanoseconds or longer. The trajectory of the atoms would be recorded, and from this, one could analyze:

Dihedral Angle Distributions: To identify the preferred orientations of the ethoxy groups relative to the benzene ring.

Free Energy Landscapes: To calculate the relative free energies of the different conformational states and the energy barriers between them.

Studies on similar molecules, like fluorinated acetophenones, have shown that the presence and position of the fluorine atom can significantly influence the conformational preferences of adjacent functional groups.

Solvent Effects on Molecular Properties and Reaction Pathways

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these solvent effects at a molecular level.

For this compound, MD simulations in explicit solvent (e.g., water, chloroform, or benzene) would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of specific interactions like hydrogen bonds. The radial distribution function (RDF) would be a key metric to analyze this.

Dynamic Properties: How the solvent affects the conformational dynamics of the molecule. For example, a polar solvent might stabilize a more polar conformer.

Reaction Pathways: By performing simulations of a reaction in solution, one can understand how the solvent influences the reaction mechanism and the activation energy.

Research on other benzene derivatives has demonstrated that solvent polarity can alter conformational equilibria and the rates of chemical reactions. For example, molecular dynamics studies on fluorinated benzene derivatives in supercritical CO2 have elucidated the role of fluorination in enhancing solvation.

Structure-Reactivity Relationships and Mechanistic Insights

Computational methods are pivotal in establishing clear relationships between the molecular structure of this compound and its chemical reactivity. By analyzing the electronic and steric effects of the substituents—two ethoxy groups and a fluorine atom—on the benzene ring, a detailed understanding of its reaction mechanisms can be achieved.

The prediction of reaction outcomes, particularly the regioselectivity of electrophilic aromatic substitution, is a key area where computational chemistry excels. For this compound, the interplay between the activating, ortho-, para-directing ethoxy groups and the deactivating, ortho-, para-directing fluorine atom presents an interesting case for theoretical investigation.

Density Functional Theory (DFT) is a commonly employed method to model the electronic structure and predict the most likely sites for electrophilic attack. By calculating the distribution of electron density and the energies of the sigma complexes (Wheland intermediates) for substitution at different positions on the aromatic ring, the regioselectivity can be rationalized and predicted.

Hypothetical Data on Predicted Regioselectivity for Electrophilic Nitration:

| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) | Predicted Product Distribution (%) |

| C3 | -5.2 | 15 |

| C5 | -8.1 | 70 |

| C6 | -6.5 | 15 |

This data is illustrative and based on general principles of electrophilic aromatic substitution.

To gain a deeper understanding of the reaction mechanism, computational chemists model the transition states of key reaction steps. Transition state theory, in conjunction with quantum mechanical calculations, allows for the determination of activation energies (reaction barriers), which are crucial for predicting reaction rates.

For a given reaction of this compound, such as electrophilic aromatic substitution, the energy profile of the entire reaction pathway can be mapped out. This includes the initial reactants, any intermediates, the transition states connecting them, and the final products. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

DFT calculations are frequently used to locate and characterize transition state structures. The calculated reaction barriers can then be used to explain experimentally observed reaction rates and selectivities. For instance, a lower activation barrier for substitution at the C5 position compared to the C3 or C6 positions would provide a quantitative explanation for the observed regioselectivity.

Illustrative Reaction Coordinate Diagram Data:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State (C5 attack) | +15.2 |

| Sigma Complex (C5) | -8.1 |

| Transition State (Proton Loss) | +5.7 |

| Products | -12.4 |

This data represents a hypothetical energy profile for electrophilic substitution at the C5 position and is for illustrative purposes only.

Computational Design of Novel Derivatives

A significant advantage of computational chemistry is its ability to design and evaluate novel molecules in silico before their synthesis in the laboratory. This approach, known as computational design, can save considerable time and resources by prioritizing the synthesis of compounds with the most promising properties.

Starting with the this compound scaffold, new derivatives can be designed by introducing various functional groups at different positions on the aromatic ring. Computational methods can then be used to predict the properties of these virtual molecules. For example, by calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electronic behavior and potential applications in materials science can be estimated.

Structure-activity relationship (SAR) studies can also be performed computationally. By systematically modifying the structure of the parent molecule and calculating a specific property of interest (e.g., predicted biological activity or a specific spectroscopic property), a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the properties of other, as-yet-unsynthesized, derivatives.

Table of Computationally Designed Derivatives and Predicted Properties:

| Derivative | Substituent and Position | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

| Parent Compound | This compound | 5.8 | 2.1 |

| Derivative 1 | -NO2 at C5 | 4.5 | 4.8 |

| Derivative 2 | -CN at C3 | 5.2 | 3.9 |

| Derivative 3 | -OCH3 at C5 | 5.7 | 1.9 |

The data in this table is hypothetical and serves to illustrate the types of predictions that can be made through computational design.

Advanced Applications and Derivatization in Specialized Chemical Fields

Role as a Precursor in Functional Materials Science

The development of novel functional materials is a cornerstone of modern chemical research. The incorporation of fluorine and ether functionalities into organic molecules can impart desirable properties such as thermal stability, specific electronic characteristics, and unique intermolecular interactions. Although 1,4-diethoxy-2-fluorobenzene possesses these features, its role as a precursor in this domain is not documented in publicly available research.

Polymer Chemistry

The synthesis of fluorinated polyethers and conductive polymers often relies on monomers with specific reactive handles and electronic properties. While the structure of this compound might suggest its potential as a monomeric unit, there is currently no scientific literature detailing its use in the creation of either fluorinated polyethers or conductive polymers.

Liquid Crystal Applications and Organic Electronic Materials

Fluorinated compounds are of significant interest in the field of liquid crystals and organic electronics due to their ability to influence mesophase behavior and charge transport properties. Despite the relevance of fluorinated dialkoxybenzene derivatives in these areas, there are no published studies that specifically employ this compound for the synthesis or enhancement of liquid crystalline or organic electronic materials.

Building Block in Complex Molecule Synthesis

The synthesis of intricate molecular architectures, including advanced ligands and supramolecular assemblies, requires a diverse toolbox of versatile building blocks. While the substituted benzene (B151609) ring of this compound presents a potential scaffold for further chemical elaboration, its application in this capacity remains undocumented.

Synthesis of Advanced Ligands and Catalysts

The electronic and steric properties of ligands play a crucial role in the performance of metal catalysts. The presence of both electron-donating ethoxy groups and an electron-withdrawing fluorine atom in this compound could, in theory, be exploited to modulate the properties of a resulting ligand. Nevertheless, there is no available research demonstrating the use of this compound as a precursor for the synthesis of advanced ligands or catalysts.

Scaffolds for Diverse Organic Frameworks and Supramolecular Constructs

The creation of metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and other supramolecular structures relies on the self-assembly of well-defined molecular components. The geometry and functionality of this compound could potentially lend itself to the construction of such ordered materials. However, a review of the relevant literature indicates that it has not been used as a foundational scaffold for the development of diverse organic frameworks or supramolecular constructs.

Precursors for Fluoro-Containing Agrochemicals and Specialty Chemicals

The introduction of fluorine into active molecules is a highly successful strategy in the agrochemical industry. Fluorine-containing groups can significantly enhance the efficacy, metabolic stability, and hydrophobicity of pesticides and herbicides, leading to improved performance and lower application rates. uva.nlccspublishing.org.cn Aromatic fluorine compounds are particularly prevalent among modern agrochemicals. researchgate.net

While specific, large-scale agrochemicals synthesized directly from this compound are not widely documented in public literature, its structural motif is representative of the building blocks used in this sector. Fluorinated aromatic ethers and similar derivatives serve as key intermediates. For instance, the related compound 1,3-diethoxy-2,5-difluorobenzene (B13414619) is noted for its use as a building block in the production of specialty chemicals and agrochemicals. The synthesis of complex agrochemicals often involves the coupling of multiple fluorinated intermediates. ccspublishing.org.cn

The this compound molecule can be derivatized through several standard aromatic chemistry reactions to generate more complex intermediates. The electron-donating ethoxy groups activate the benzene ring towards electrophilic substitution, while the fluorine atom and the substitution pattern direct incoming groups to specific positions, allowing for controlled functionalization.

Table 1: Potential Derivatization Reactions for Agrochemical Precursors

| Reaction Type | Reagents & Conditions | Potential Product | Application |

| Nitration | HNO₃ / H₂SO₄ | 1,4-Diethoxy-2-fluoro-5-nitrobenzene | Intermediate for fungicides or herbicides after reduction of the nitro group to an amine. |

| Halogenation | Br₂ / FeBr₃ or NBS | 5-Bromo-1,4-diethoxy-2-fluorobenzene | Precursor for cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds. |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 1-(2,5-Diethoxy-4-fluorophenyl)ethan-1-one | Building block for creating active ingredients with specific keto-enol functionalities. |

| Formylation | Vilsmeier-Haack (DMF/POCl₃) | 2,5-Diethoxy-4-fluorobenzaldehyde | Intermediate for synthesizing Schiff bases, chalcones, or other complex heterocyclic structures. |

These derivatization pathways allow for the introduction of functional groups necessary for achieving the desired biological activity in a final agrochemical product. The resulting intermediates can be further modified and coupled with other molecular fragments to assemble the final active ingredient. ccspublishing.org.cn

Radiosynthesis and Isotope Labeling

Isotopic labeling is a critical technique for drug discovery, medical diagnostics, and mechanistic studies. By replacing an atom with one of its isotopes, the physical and chemical properties of a molecule are minimally altered, but it becomes traceable by specialized equipment.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. researchgate.net Fluorine-18 (¹⁸F) is the most widely used PET radionuclide due to its near-ideal half-life (109.8 minutes), low positron energy, and well-established radiochemistry. researchgate.netnih.govnih.gov The development of new PET tracers often involves synthesizing a precursor molecule that can be rapidly and efficiently labeled with ¹⁸F in the final step. rsc.orgchempep.com

While this compound itself is already fluorinated, it can serve as a scaffold for the synthesis of ¹⁸F-labeled PET precursors. This typically requires introducing a suitable leaving group onto the aromatic ring that can be displaced by [¹⁸F]fluoride via a nucleophilic aromatic substitution (SₙAr) reaction. For electron-rich aromatic systems like this, the reaction often requires mediation by transition metals.

Modern ¹⁸F-labeling methods applicable to such scaffolds include:

Copper-Mediated Radiofluorination: This is a versatile method for labeling electron-rich and unactivated aromatic rings. A precursor derivatized with a boronic acid (or ester) or a diaryliodonium salt can be reacted with [¹⁸F]fluoride in the presence of a copper catalyst. nih.gov

Labeling via Spirocyclic Iodonium Ylides (SPIYs): These hypervalent iodine precursors react rapidly with [¹⁸F]fluoride to form the corresponding [¹⁸F]fluoroarene under mild conditions. nih.gov

¹⁸F-¹⁹F Isotopic Exchange: In some cases, it may be possible to directly exchange the existing ¹⁹F atom for an ¹⁸F atom. This method is highly dependent on the molecular structure and often requires specific activating features to proceed efficiently. nih.gov

To prepare this compound for ¹⁸F-labeling, it would first need to be chemically modified to install a reactive group at a desired position.

Table 2: Hypothetical ¹⁸F-Labeling Strategies for Derivatives of this compound

| Precursor Type | Labeling Method | Reaction Conditions | Potential ¹⁸F-Labeled Product |

| Boronic Acid Pinacol Ester Derivative | Copper-Mediated Fluorination | [¹⁸F]KF/K₂₂₂, Cu catalyst, base, solvent (e.g., DMF, DMSO), heat | [¹⁸F]Fluoro-1,4-diethoxybenzene derivative |

| Diaryliodonium Salt Derivative | Nucleophilic Fluorination | [¹⁸F]KF/K₂₂₂, solvent (e.g., DMSO), heat | [¹⁸F]Fluoro-1,4-diethoxybenzene derivative |

| Nitro-Substituted Derivative | Nucleophilic Aromatic Substitution (SₙAr) | [¹⁸F]KF/K₂₂₂, high temperature | [¹⁸F]Fluoro-nitro-diethoxybenzene derivative |

The stable isotopes deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.govnih.gov Incorporating these heavier isotopes into a molecule like this compound allows chemists to track the fate of specific atoms through a reaction sequence or a biological system.

Deuterium (²H) Labeling: Deuterium labeling is often used to probe the kinetic isotope effect (KIE), where the breaking of a C-D bond is slower than breaking a C-H bond. This can reveal whether a particular C-H bond cleavage is part of the rate-determining step of a reaction. A common method for introducing deuterium onto an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

Methodology: Reacting this compound with a strong deuterated acid (e.g., D₂SO₄) in a deuterated solvent (e.g., D₂O) can lead to the exchange of aromatic protons for deuterons. The positions ortho and para to the activating ethoxy groups would be the most likely to undergo this exchange.